

# Technical Support Center: Interpreting Fosfomycin Susceptibility Data

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Welcome to the technical support center for fosfomycin susceptibility testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and to offer troubleshooting solutions for interpreting fosfomycin susceptibility data.

## Frequently Asked Questions (FAQs)

Q1: Why is fosfomycin susceptibility testing considered challenging?

A1: Interpreting fosfomycin susceptibility data can be complex due to several factors. The reference method, agar dilution (AD), is labor-intensive and not widely available in many clinical laboratories.<sup>[1]</sup> Alternative methods like broth microdilution (BMD), disk diffusion (DD), and gradient diffusion tests (e.g., Etest) often show poor agreement with the reference method, leading to discrepancies in results.<sup>[2][3]</sup> Furthermore, the interpretation of results is complicated by the presence of inner colonies within inhibition zones and the "skipped wells" phenomenon in broth microdilution.<sup>[3][4]</sup> Different guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) can also lead to different interpretations.<sup>[3][5]</sup>

Q2: What is the role of glucose-6-phosphate (G6P) in fosfomycin susceptibility testing and why is it critical?

A2: Glucose-6-phosphate (G6P) is a crucial supplement in the testing medium. Fosfomycin enters the bacterial cell through two main transport systems: the L-alpha-glycerophosphate (GlpT) transporter and the hexose phosphate (UhpT) transporter.[6][7] The UhpT system is inducible by G6P.[8] Supplementing the Mueller-Hinton agar (MHA) with G6P enhances the in vitro activity of fosfomycin by inducing the primary pathway for its entry into the bacterial cell, ensuring more reliable and reproducible results.[6][9] Both CLSI and EUCAST recommend the addition of 25 µg/mL of G6P to the agar medium for fosfomycin susceptibility testing.[6][8]

Q3: Which is the recommended "gold standard" method for fosfomycin susceptibility testing?

A3: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend agar dilution as the gold standard method for determining the minimum inhibitory concentration (MIC) of fosfomycin.[3][6][10] However, this method is often impractical for routine use in clinical laboratories because it is labor-intensive.[10]

Q4: Can I use broth microdilution (BMD) for fosfomycin susceptibility testing?

A4: The use of broth microdilution for fosfomycin susceptibility testing is discouraged by both CLSI and EUCAST.[4][11] This is due to issues with reproducibility and the phenomenon of "skipped wells," where there is no visible bacterial growth in a well preceding the well that defines the MIC.[3][4] Studies have shown that BMD can yield higher MIC values compared to agar dilution, potentially leading to false resistance reporting.[3]

Q5: Why do I see colonies growing inside the zone of inhibition in a disk diffusion test?

A5: The appearance of isolated colonies within the inhibition zone during disk diffusion testing is a known issue with fosfomycin.[3][12] This phenomenon can confound the interpretation of the test. CLSI and EUCAST have conflicting recommendations on how to interpret these inner colonies; CLSI suggests considering them, while EUCAST recommends ignoring them.[3][5] The presence of these colonies may be due to the selection of resistant mutants.[12]

Q6: Are the CLSI and EUCAST breakpoints for fosfomycin the same?

A6: No, the breakpoints for fosfomycin can differ between CLSI and EUCAST, and they are often specific to the organism and site of infection (e.g., urinary tract infections).[5][13][14] It is crucial to use the appropriate guidelines for the specific clinical context. Furthermore, breakpoints have been established for only a limited number of species, such as *Escherichia coli*. [1][15] Extrapolating these breakpoints to other organisms, like *Pseudomonas aeruginosa* or *Klebsiella pneumoniae*, should be done with caution as it can lead to inaccurate interpretations.[1][15]

## Troubleshooting Guides

Issue 1: Discrepant results between different susceptibility testing methods.

- Potential Cause: Inherent variability between methods. Agar dilution is the reference method, and other methods like BMD, Etest, and disk diffusion have shown variable agreement.[2][16]
- Troubleshooting Steps:
  - Confirm with the reference method: Whenever possible, confirm unexpected or critical results using the agar dilution method as recommended by CLSI and EUCAST.[6]
  - Adhere strictly to protocols: Ensure that the chosen method is performed exactly according to the manufacturer's and/or regulatory guidelines, including the use of G6P supplementation.[6][8]
  - Review literature for your organism: Be aware of reported discrepancies for the specific bacterial species you are testing. For example, methods other than agar dilution perform particularly poorly for *Klebsiella pneumoniae*. [17]

Issue 2: "Skipped wells" are observed in broth microdilution assays.

- Potential Cause: This is a known, though not fully understood, phenomenon with fosfomycin in BMD, contributing to the method's unreliability.[4][18]
- Troubleshooting Steps:

- Avoid BMD if possible: Given the recommendations from CLSI and EUCAST, it is best to use an alternative method, preferably agar dilution.[11]
- Repeat the assay: If BMD must be used, repeating the test may help in confirming the MIC.
- Report with caution: If skipped wells are consistently observed, the results should be interpreted and reported with a note about the limitations of the method.

Issue 3: Difficulty interpreting disk diffusion results due to inner colonies.

- Potential Cause: The presence of heteroresistance or the emergence of resistant mutants during testing.[12][19]
- Troubleshooting Steps:
  - Follow a consistent interpretation guideline: Decide whether to follow CLSI or EUCAST guidelines for interpreting inner colonies and apply it consistently.[3][5] Be aware that this choice can significantly affect the categorical interpretation (Susceptible/Intermediate/Resistant).[5]
  - Subculture inner colonies: To investigate the nature of these colonies, you can subculture them and perform a repeat susceptibility test to see if they exhibit stable resistance.[12]
  - Confirm with an MIC method: If the interpretation of the disk diffusion test is ambiguous, it is advisable to determine the MIC using the agar dilution method.[20]

## Data Presentation

Table 1: Comparison of Fosfomycin Susceptibility Testing Methods Against the Reference Agar Dilution Method

Method	Advantages	Disadvantages	Common Issues
Agar Dilution (AD)	Gold standard, reproducible.[6]	Labor-intensive, not suitable for single isolates.[1][6]	-
Broth Microdilution (BMD)	Provides quantitative MIC, amenable to automation.[1]	Not recommended by CLSI/EUCAST, poor reproducibility.[4][11]	Skipped wells, trailing endpoints, often higher MICs than AD. [3][4]
Disk Diffusion (DD)	Simple, low cost, suitable for single isolates.[20]	Qualitative result, interpretation challenges.[20]	Inner colonies, conflicting interpretation guidelines.[3][5]
Gradient Diffusion (e.g., Etest)	Provides quantitative MIC, easy to perform. [20]	Can show poor agreement with AD, costly.[2][16]	Inner colonies, may underestimate or overestimate MIC.[10][11]

Table 2: Quality Control (QC) Ranges for Fosfomycin Susceptibility Testing

QC Strain	Method	QC Range
Escherichia coli ATCC 25922	Agar Dilution	0.5 - 2.0 µg/mL[21]
Disk Diffusion (200 µg fosfomycin/50 µg G6P)	22 - 30 mm[21]	
Staphylococcus aureus ATCC 29213	Agar Dilution	0.5 - 4.0 µg/mL[21]
Pseudomonas aeruginosa ATCC 27853	Agar Dilution	2.0 - 8.0 µg/mL[21]
Enterococcus faecalis ATCC 29212	Agar Dilution	32 - 128 µg/mL[21]

Note: Broth microdilution tests have been noted to be not reproducible for QC purposes.[21]

## Experimental Protocols

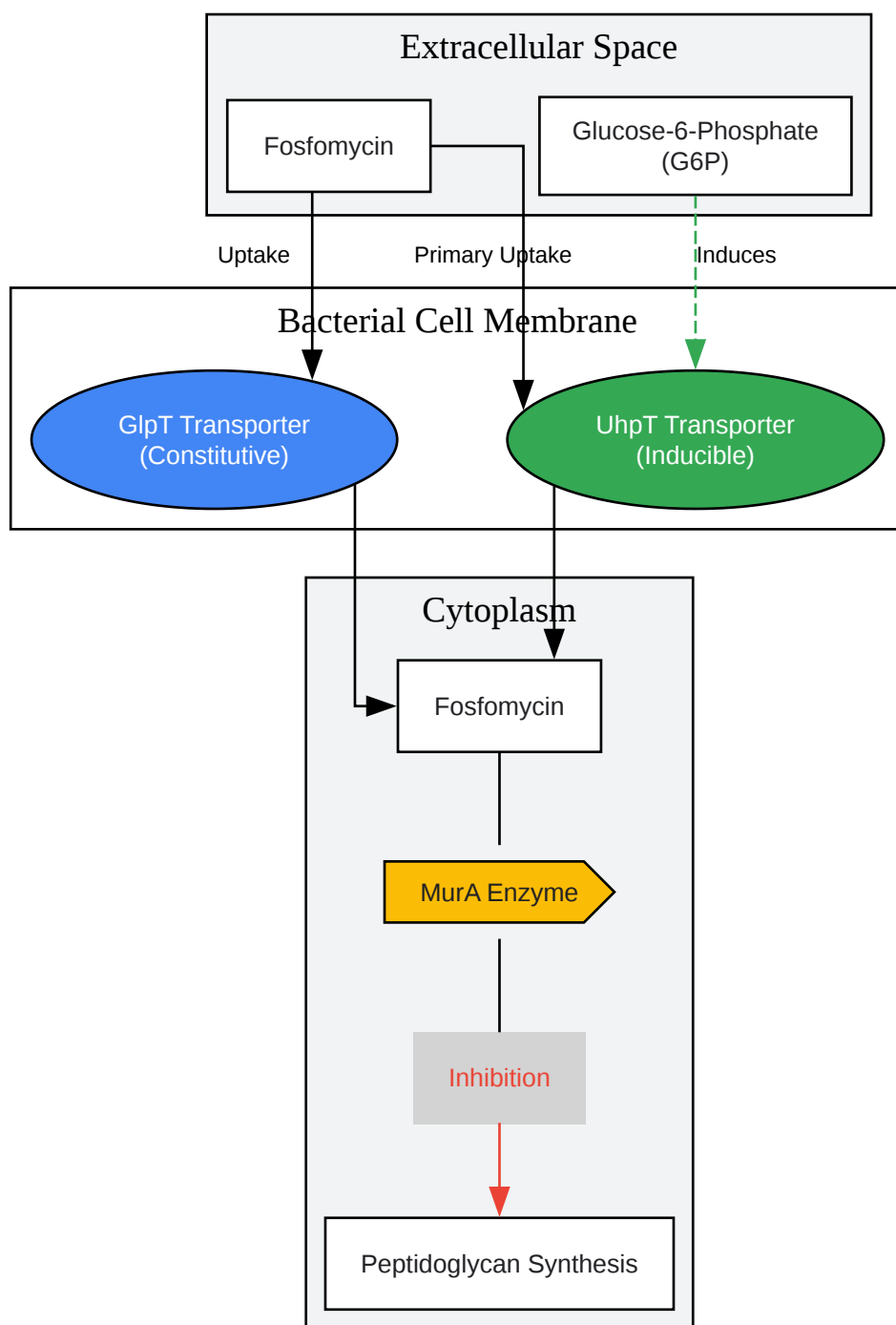
### Detailed Methodology for Fosfomycin Agar Dilution Susceptibility Testing

This protocol is based on CLSI and EUCAST recommendations.[\[6\]](#)[\[10\]](#)

- Preparation of Fosfomycin Stock Solution: On the day of the test, prepare a stock solution of fosfomycin from a powder of known potency. Dissolve the powder in sterile distilled water to a concentration of 10,240 µg/mL.
- Preparation of Glucose-6-Phosphate (G6P) Solution: Prepare a stock solution of G6P.
- Preparation of Mueller-Hinton Agar (MHA): Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving. Allow the agar to cool to 45-50°C in a water bath.
- Supplementation with G6P: Add the G6P stock solution to the molten MHA to achieve a final concentration of 25 µg/mL. Mix well.
- Preparation of Fosfomycin-Agar Plates:
  - Perform two-fold serial dilutions of the fosfomycin stock solution in sterile distilled water to create a range of concentrations.
  - For each desired final concentration, add 1 part of the fosfomycin dilution to 9 parts of the G6P-supplemented molten MHA (e.g., 2 mL of fosfomycin solution to 18 mL of agar). This 1:10 dilution will result in the final target concentrations of fosfomycin in the agar plates.
  - Pour the fosfomycin-containing agar into sterile Petri dishes and allow them to solidify. Also, prepare a growth control plate containing G6P-supplemented MHA without any antibiotic.
- Inoculum Preparation:
  - From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
  - Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately  $1-2 \times 10^8$  CFU/mL.

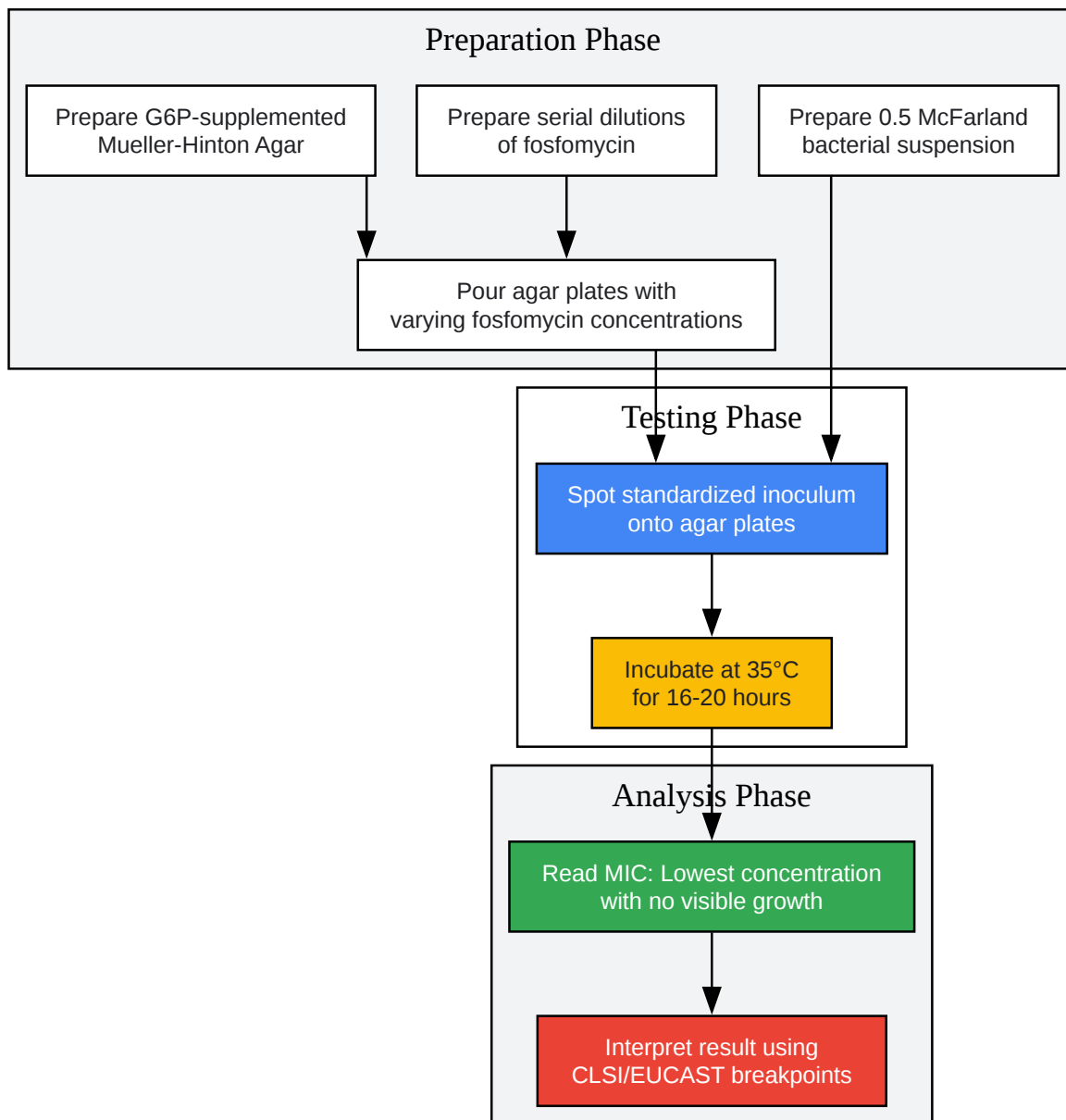
- Within 15 minutes of preparation, dilute this suspension 1:10 in sterile saline to obtain a final inoculum density of approximately  $10^7$  CFU/mL.
- Inoculation of Plates:
  - Spot 1-2  $\mu$ L of the standardized inoculum onto the surface of each agar plate, including the growth control plate. An inoculum replicator device can be used to test multiple isolates simultaneously.
  - Allow the inoculated spots to dry completely before inverting the plates for incubation.
- Incubation: Incubate the plates at  $35 \pm 2^\circ\text{C}$  for 16-20 hours in ambient air.
- Interpretation of Results: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of fosfomycin that completely inhibits visible growth, disregarding a single colony or a faint haze. The growth control plate must show confluent growth.

## Visualizations



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Caption: Fosfomycin uptake and mechanism of action in bacteria.



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Caption: Standard workflow for agar dilution fosfomycin susceptibility testing.

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## References

- [1. journals.asm.org \[journals.asm.org\]](https://journals.asm.org)
- [2. Comparison of in vitro fosfomycin susceptibility testing methods with agar dilution for carbapenem resistant Klebsiella pneumoniae and Escherichiacoli - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. mdpi.com \[mdpi.com\]](https://mdpi.com)
- [4. journals.asm.org \[journals.asm.org\]](https://journals.asm.org)
- [5. Fosfomycin Disk Diffusion Testing among Klebsiella pneumoniae Results in Frequent Inner Colonies and Categorical Disagreement Based on Conflicting Breakpoint Organization Recommendations - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. benchchem.com \[benchchem.com\]](https://benchchem.com)
- [7. Comparative study of fosfomycin activity in Mueller-Hinton media and in tissues - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [8. benchchem.com \[benchchem.com\]](https://benchchem.com)
- [9. In vitro investigations with fosfomycin on Mueller-Hinton agar with and without glucose-6-phosphate - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [10. journals.asm.org \[journals.asm.org\]](https://journals.asm.org)
- [11. The Role of fosA in Challenges with Fosfomycin Susceptibility Testing of Multispecies Klebsiella pneumoniae Carbapenemase-Producing Clinical Isolates - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [12. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [13. Fosfomycin: Mechanism and Resistance - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [14. From CLSI to EUCAST guidelines in the interpretation of antimicrobial susceptibility: What is the effect in our setting? | Enfermedades Infecciosas y Microbiología Clínica \(English Edition\) \[elsevier.es\]](#)
- [15. Performance of Four Fosfomycin Susceptibility Testing Methods against an International Collection of Clinical Pseudomonas aeruginosa Isolates - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [16. Activity of fosfomycin and comparison of several susceptibility testing methods against contemporary urine isolates - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [17. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

- 18. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for *Klebsiella pneumoniae* - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 19. [academic.oup.com](https://academic.oup.com) [[academic.oup.com](https://academic.oup.com)]
- 20. [imsear.searo.who.int](https://imsear.searo.who.int) [[imsear.searo.who.int](https://imsear.searo.who.int)]
- 21. Susceptibility testing quality control studies with fosfomycin tromethamine - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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